molecular formula C13H17NO2 B15321212 4-(1-Methylindolin-5-yl)butanoic acid

4-(1-Methylindolin-5-yl)butanoic acid

Cat. No.: B15321212
M. Wt: 219.28 g/mol
InChI Key: RZESDHRCTWDDQN-UHFFFAOYSA-N
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Description

4-(1-Methylindolin-5-yl)butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals.

Chemical Reactions Analysis

4-(1-Methylindolin-5-yl)butanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(1-Methylindolin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with cellular proteins involved in signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-(1-Methylindolin-5-yl)butanoic acid can be compared with other indole derivatives, such as:

What sets this compound apart is its unique structure, which combines the indole ring with a butanoic acid moiety, potentially offering distinct biological activities and applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(1-methyl-2,3-dihydroindol-5-yl)butanoic acid

InChI

InChI=1S/C13H17NO2/c1-14-8-7-11-9-10(5-6-12(11)14)3-2-4-13(15)16/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

RZESDHRCTWDDQN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CCCC(=O)O

Origin of Product

United States

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